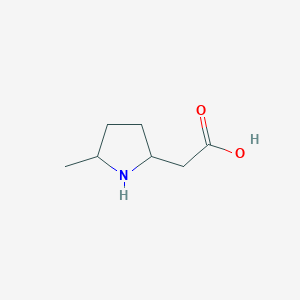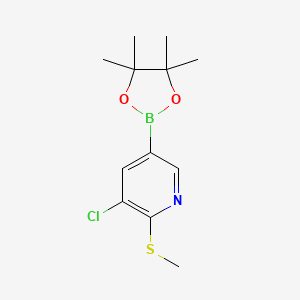
6-Chloro-3-((3-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-((3-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine is a heterocyclic compound that contains both pyrazine and pyridine rings. The presence of chlorine and fluorine atoms in its structure makes it an interesting compound for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-((3-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine typically involves the reaction of 3-chloro-2-fluoropyridine with 6-chloropyrazin-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-((3-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Aplicaciones Científicas De Investigación
6-Chloro-3-((3-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-((3-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-fluoropyridin-2-amine: A structurally similar compound with different substitution patterns.
Fluroxypyr: Contains a fluoropyridine moiety and is used as a herbicide.
Uniqueness
6-Chloro-3-((3-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine is unique due to the presence of both chlorine and fluorine atoms in its structure, which can impart distinct chemical and biological properties. Its dual heterocyclic rings also contribute to its versatility in various applications.
Propiedades
Fórmula molecular |
C9H5Cl2FN4S |
|---|---|
Peso molecular |
291.13 g/mol |
Nombre IUPAC |
6-chloro-3-(3-chloro-2-fluoropyridin-4-yl)sulfanylpyrazin-2-amine |
InChI |
InChI=1S/C9H5Cl2FN4S/c10-5-3-15-9(8(13)16-5)17-4-1-2-14-7(12)6(4)11/h1-3H,(H2,13,16) |
Clave InChI |
LNLVYLSVUVSHHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1SC2=NC=C(N=C2N)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)







